molecular formula C7H7F3N2O B3346979 (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol CAS No. 1260648-82-5

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Cat. No. B3346979
CAS RN: 1260648-82-5
M. Wt: 192.14 g/mol
InChI Key: OCPUIAMWQGFOEF-UHFFFAOYSA-N
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Description

“(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol” is a synthetic intermediate . It has a linear formula of C6H5F3N2O . The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 .

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPUIAMWQGFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857608
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260648-82-5
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 2
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 3
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 4
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 5
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 6
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

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